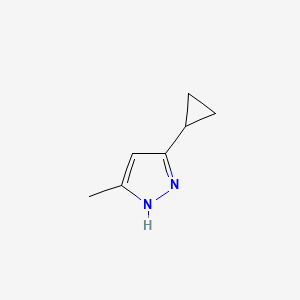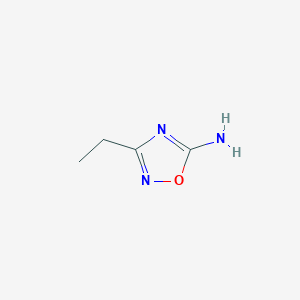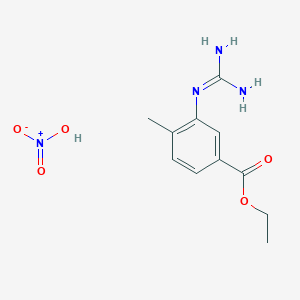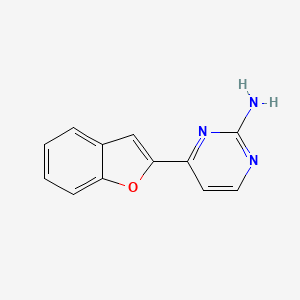
4-(1-Benzofuran-2-yl)pyrimidin-2-amine
Vue d'ensemble
Description
“4-(1-Benzofuran-2-yl)pyrimidin-2-amine” is a chemical compound that belongs to the class of benzofuran derivatives . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives, including “4-(1-Benzofuran-2-yl)pyrimidin-2-amine”, has been a subject of interest in many studies . For instance, a novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed, synthesized, and evaluated for their anticancer activities .Molecular Structure Analysis
The molecular structure of “4-(1-Benzofuran-2-yl)pyrimidin-2-amine” can be represented by the InChI code:1S/C12H9N3O/c13-12-14-6-5-9 (15-12)11-7-8-3-1-2-4-10 (8)16-11/h1-7H, (H2,13,14,15) . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1-Benzofuran-2-yl)pyrimidin-2-amine” include a melting point of 205-206 degrees Celsius . The compound is a powder at room temperature .Applications De Recherche Scientifique
Anticancer Activity
- Scientific Field : Oncology
- Application Summary : A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). These compounds have shown potential anticancer activity .
- Methods of Application : The compounds were synthesized using microwave-assisted synthesis .
- Results : The anticancer activity of this class of compounds was evaluated against the human ovarian cancer cell line A2780 .
PARP-1 Inhibition
- Scientific Field : Biochemistry
- Application Summary : Poly ADP ribose polymerase-1 (PARP-1) plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells. Therefore, PARP-1 represents a promising target to develop anticancer drugs .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Immunosuppressive Activity
- Scientific Field : Immunology
- Application Summary : N- [ (7-pyridin-4-yl-2, 3-dihydro-benzofuran-2-yl) methyl]- (4-methyl-1, 2, 3-thiadiazole-5-yl)-Formamide (1) was synthesized and its immunosuppressive activity was evaluated .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results showed it had highly immunosuppressive activity and can be studied as a lead compound in the development of immunosuppressant agents .
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the search for efficient antimicrobial candidates .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Antimicrobial Agents
- Scientific Field : Microbiology
- Application Summary : In a study, the synthesis of 2-substituted pyrimidines by the reaction of benzofuran chalcones with urea, thiourea, and guanidine hydrochloride was reported . The synthesized compounds were screened for antimicrobial activity .
- Methods of Application : The compounds were synthesized by the reaction of benzofuran chalcones with urea, thiourea, and guanidine hydrochloride .
- Results : Some of the compounds displayed excellent antimicrobial activity .
Anticancer Activity
- Scientific Field : Oncology
- Application Summary : Literature has shown that some substituted benzofurans have dramatic anticancer activities . A compound was found to have significant cell growth inhibitory effects .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The inhibition rates in different types of cancer cells by 10 μM of the compound are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
Antimicrobial Agents
- Scientific Field : Microbiology
- Application Summary : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the search for efficient antimicrobial candidates .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Antimicrobial Activity
- Scientific Field : Microbiology
- Application Summary : In a study, the synthesis of 2-substituted pyrimidines by the reaction of benzofuran chalcones with urea, thiourea, and guanidine hydrochloride was reported . The synthesized compounds were screened for antimicrobial activity .
- Methods of Application : The compounds were synthesized by the reaction of benzofuran chalcones with urea, thiourea, and guanidine hydrochloride .
- Results : Some of the compounds displayed excellent antimicrobial activity .
Anticancer Activity
- Scientific Field : Oncology
- Application Summary : Literature has shown that some substituted benzofurans have dramatic anticancer activities . A compound was found to have significant cell growth inhibitory effects .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The inhibition rates in different types of cancer cells by 10 μM of the compound are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
Propriétés
IUPAC Name |
4-(1-benzofuran-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLPAUBPNYYULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzofuran-2-yl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



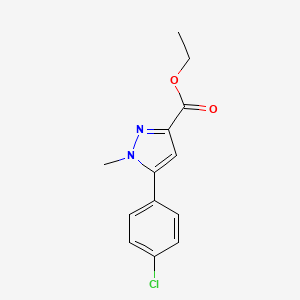
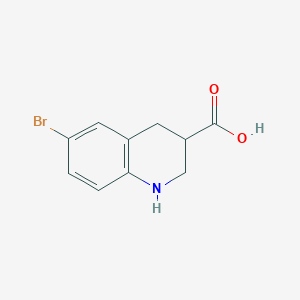
![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)
![2-tert-Butyl 6-methyl 1H-azeto[3,2-e]indole-2,6(5H)-dicarboxylate](/img/structure/B1521816.png)
![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)
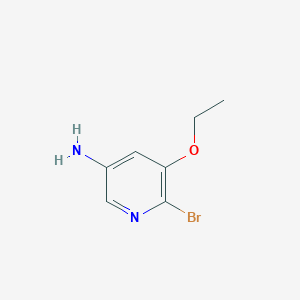
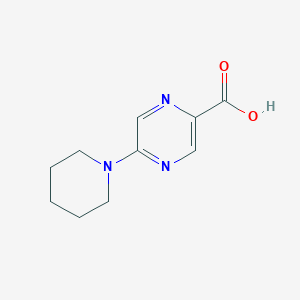
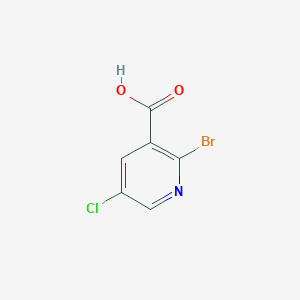
![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)
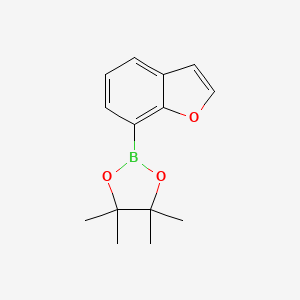
![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)
